molecular formula C9H16O B1606414 Bicyclo[2.2.1]heptane-2-methanol, 3-methyl- CAS No. 6968-75-8

Bicyclo[2.2.1]heptane-2-methanol, 3-methyl-

Cat. No.: B1606414
CAS No.: 6968-75-8
M. Wt: 140.22 g/mol
InChI Key: NMGSGTKBIPOQSD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-methanol, 3-methyl- (CAS 5240-72-2; molecular formula C₉H₁₆O), also known as 2-Norbornanemethanol, is a bicyclic monoterpenoid alcohol characterized by a norbornane skeleton with a hydroxymethyl group at position 2 and a methyl substituent at position 2. This compound belongs to a class of bicyclic structures widely studied for their conformational rigidity, which influences their chemical reactivity and biological activity . The bicyclo[2.2.1]heptane scaffold is a privileged motif in natural products (e.g., camphor, santalols) and pharmaceuticals (e.g., CXCR2 antagonists) due to its ability to mimic steric and electronic properties of bioactive molecules .

Key properties include:

  • Molecular weight: 140.23 g/mol
  • Boiling point: 367.20–374.50 K (experimental range via NIST)
  • Synthesis: Typically produced via hydrogenation of bicyclo[2.2.1]hept-5-ene-2-methanol on fixed-bed oxide catalysts (e.g., γ-Al₂O₃), yielding ~47–61% norcamphene as a dehydration byproduct .

Properties

IUPAC Name

(3-methyl-2-bicyclo[2.2.1]heptanyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-6-7-2-3-8(4-7)9(6)5-10/h6-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGSGTKBIPOQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(C2)C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989840
Record name (3-Methylbicyclo[2.2.1]heptan-2-yl)methanol
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6968-75-8
Record name 3-Methylbicyclo[2.2.1]heptane-2-methanol
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Record name 3-Methyl-8,9,10-trinorborn-2-ylmethanol
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Record name (3-Methylbicyclo[2.2.1]heptan-2-yl)methanol
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Record name 3-methyl-8,9,10-trinorborn-2-ylmethanol
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Preparation Methods

Diels-Alder Reaction-Based Synthesis

One of the most common and efficient routes to bicyclo[2.2.1]heptane derivatives, including the 3-methyl-2-methanol variant, involves the Diels-Alder cycloaddition reaction between cyclopentadiene and acyclic olefins such as 2-butene or 1-butene. This approach is favored due to the availability and low cost of starting materials and the high regio- and stereoselectivity of the reaction.

  • Step 1: Generation of Cyclopentadiene

    • Thermal cracking of dicyclopentadiene yields cyclopentadiene monomer, which is used immediately due to its instability.
  • Step 2: Diels-Alder Cycloaddition

    • Cyclopentadiene reacts with 2-butene (cis or trans) under controlled temperature (10–60°C) to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene intermediates.
    • Reaction temperature and catalyst presence influence the yield and selectivity.
  • Step 3: Isomerization

    • The intermediate bicycloheptene derivatives are isomerized using acid catalysts at temperatures ranging from 20°C to 400°C depending on catalyst strength, to yield 2-methylene-3-methylbicyclo[2.2.1]heptane and related compounds.
  • Step 4: Functional Group Transformation

    • Subsequent hydrogenation or functional group manipulations convert the bicycloheptene to bicycloheptane derivatives bearing hydroxymethyl groups at the 2-position.
    • For example, selective reduction of olefinic bonds and introduction of hydroxyl groups can be achieved by catalytic hydrogenation using Pd/C or PtO2 under mild conditions.

Grignard and Organometallic Approaches

  • Preparation of bicyclo[2.2.1]heptane derivatives with functional groups such as methanol substituents can also be achieved via organometallic intermediates.
  • For example, the synthesis of bicyclo[2.2.1]heptan-2-yl derivatives involves:
    • Formation of Grignard reagents from bicyclic bromides.
    • Reaction with electrophiles such as formaldehyde or carbonyl compounds to introduce hydroxymethyl groups at the 2-position.
  • This method requires anhydrous conditions, inert atmosphere, and careful control of stoichiometry and temperature to avoid side reactions.

Multi-Step Synthetic Routes Involving Nucleophilic Substitution and Reduction

  • More complex bicyclo[2.2.1]heptane derivatives, including those with methyl and methanol substituents, can be synthesized via multi-step sequences involving:
    • Nucleophilic substitution reactions on bicyclic intermediates.
    • Reduction of nitro or acyl groups to alcohols.
    • Protection and deprotection steps to control functional group reactivity.
  • These methods are often used in medicinal chemistry to prepare functionalized bicyclic scaffolds for drug discovery.

Summary Table of Preparation Methods

Methodology Key Steps Conditions Advantages References
Diels-Alder Cycloaddition + Isomerization Cyclopentadiene + 2-butene → bicycloheptene → isomerization → hydrogenation 10–400°C, acid catalyst, Pd/C hydrogenation Economical, high regioselectivity
Grignard Reaction Bicyclic bromide → Grignard reagent → reaction with electrophiles Anhydrous ether, reflux, inert atmosphere Precise functionalization
Multi-step Nucleophilic Substitution and Reduction Substitution on bicyclic intermediates → reduction → protection/deprotection Varied solvents, Pd/C or PtO2 catalysis Versatile for complex derivatives

Detailed Research Findings and Notes

  • The Diels-Alder reaction between cyclopentadiene and 2-butene is a cornerstone for synthesizing bicyclo[2.2.1]heptane derivatives. The reaction proceeds with good yields and allows for subsequent isomerization to tune the substitution pattern.
  • Isomerization catalysts with varying acid strengths allow control over reaction temperature and product distribution. Strong acid catalysts operate at lower temperatures (20–150°C), while weaker acids require higher temperatures (up to 400°C).
  • Catalytic hydrogenation using Pd/C or PtO2 under mild pressure (around 40 psi) and room temperature efficiently reduces unsaturated intermediates to saturated bicyclic alcohols.
  • Grignard reagents derived from bicyclic bromides enable the introduction of hydroxymethyl groups at specific positions, crucial for preparing the 2-methanol substituent.
  • Multi-step synthetic routes involving nucleophilic substitution and reduction have been applied to prepare bicyclo[2.2.1]heptane derivatives with various functional groups, including methyl and hydroxymethyl substituents, facilitating further derivatization for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-methanol, 3-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Organic Synthesis

Bicyclo[2.2.1]heptane-2-methanol, 3-methyl- serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its unique structural properties, which allow for various functional group transformations.

Table 1: Synthetic Routes Involving Bicyclo[2.2.1]heptane-2-methanol, 3-methyl-

Reaction TypeDescriptionExample Compound
OxidationConversion of hydroxymethyl to carboxylic acidBicyclo[2.2.1]heptane-2-carboxylic acid
ReductionFurther reduction to alkaneAlpha-Methylbicyclo(2.2.1)heptane
SubstitutionReplacement of hydroxyl with other functional groupsBicyclo[2.2.1]heptane-2-chloride

Recent studies have highlighted the biological activities associated with this compound, particularly its potential antiviral properties and ion channel modulation.

Case Study: Antiviral Activity
Research has shown that derivatives of bicyclo[2.2.1]heptane exhibit significant antiherpetic activity against HSV-1, with IC50_{50} values lower than that of acyclovir, suggesting promising therapeutic potential in treating viral infections.

Case Study: Ion Channel Modulation
Alpha-Methylbicyclo(2.2.1)heptane derivatives have been evaluated for their ability to modulate KCNQ channels (K(v)7.x). A study reported selective opening activity for KCNQ2 and KCNQ4 channels with EC50_{50} values of 230 nM and 510 nM respectively, indicating a role in neuronal activity regulation.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly as a precursor in drug development.

Potential Therapeutic Applications:

  • Orexin Receptor Antagonism: Derivatives of bicyclo[2.2.1]heptane are being explored as non-peptide antagonists for orexin receptors, which may have implications in treating sleep disorders and cognitive dysfunctions .
  • Neuropharmacology: The compound's interaction with specific molecular targets may influence cellular signaling pathways relevant to various neurological conditions.

Industrial Applications

In addition to its roles in research and medicine, bicyclo[2.2.1]heptane-2-methanol is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2-methanol, 3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, which can influence the compound’s biological activity. The bicyclic structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Key Bicyclo[2.2.1]heptane Derivatives
Compound Name CAS Number Molecular Formula Key Substituents
Bicyclo[2.2.1]heptane-2-methanol 5240-72-2 C₈H₁₄O 2-hydroxymethyl
3-Methyl derivative 5240-72-2* C₉H₁₆O 2-hydroxymethyl, 3-methyl
Camphene 79-92-5 C₁₀H₁₆ 2,2-dimethyl-3-methylene
Fenchyl alcohol 1632-73-1 C₁₀H₁₈O 1,3,3-trimethyl-2-hydroxy
Bicyclo[2.2.1]heptane-2-propanol 94291-52-8 C₁₃H₂₄O 2-propanol, 3,3-dimethyl
α-Ethenyl-α,3,3-trimethyl derivative 85204-19-9 C₁₃H₂₂O 2-hydroxymethyl, α-ethenyl, 3,3-dimethyl

Note: The 3-methyl derivative shares the CAS 5240-72-2 with the parent compound but differs in substituents.

Physical and Chemical Properties

Table 2: Boiling Points and Reactivity
Compound Boiling Point (K) Key Reactivity
Bicyclo[2.2.1]heptane-2-methanol 367.20–374.50 Dehydration to norcamphene; isomerization on Al₂O₃ catalysts
Camphene 423–428 Fragrance applications; precursor to camphor via oxidation
Fenchyl alcohol 483–488 Chiral auxiliary in asymmetric synthesis
3-Methyl derivative ~375–385* Expected higher hydrophobicity vs. parent; limited solvolysis data available

Estimated based on alkyl chain elongation effects.

Biological Activity

Bicyclo[2.2.1]heptane-2-methanol, 3-methyl- is a bicyclic organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Bicyclo[2.2.1]heptane-2-methanol, 3-methyl- features a bicyclic structure with a hydroxymethyl group and a methyl group attached to the heptane framework. This unique configuration contributes to its stability and reactivity, influencing its interactions with biological targets.

The biological activity of Bicyclo[2.2.1]heptane-2-methanol, 3-methyl- is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, which is crucial for binding interactions that modulate biological responses.

1. Anti-inflammatory Properties

Research indicates that Bicyclo[2.2.1]heptane-2-methanol derivatives exhibit anti-inflammatory effects by modulating pathways associated with inflammation, including the NF-κB signaling pathway and cytokine production (IL-1β, IL-6) .

2. Analgesic Effects

Studies have shown that compounds derived from this bicyclic structure can demonstrate analgesic properties in animal models, suggesting potential applications in pain management .

3. Anticancer Activity

Recent investigations have highlighted the anticancer potential of Bicyclo[2.2.1]heptane derivatives, particularly against metastatic cancer cell lines such as CFPAC1 pancreatic cancer cells. These compounds have shown selectivity in inhibiting cell migration and proliferation .

Case Studies

Study on CXCR Antagonism : A study explored the antagonistic activity of a derivative of Bicyclo[2.2.1]heptane against CXCR1 and CXCR2 chemokine receptors, demonstrating significant selectivity and potential therapeutic implications for cancer treatment .

Nucleotide Analogues : Research on nucleotide analogues containing the bicyclo[2.2.1]heptane skeleton revealed their effectiveness as P2Y receptor ligands, showcasing their role in cellular signaling pathways relevant to various biological processes .

Comparative Analysis

The following table summarizes the biological activities of Bicyclo[2.2.1]heptane-2-methanol, 3-methyl- compared to similar compounds:

Compound Anti-inflammatory Analgesic Anticancer
Bicyclo[2.2.1]heptane-2-methanol, 3-methyl-YesYesYes
Bicyclo[2.2.1]heptane-2-carboxylic acidModerateNoLimited
Bicyclo[2.2.1]heptane-2-amineYesLimitedYes

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for structural elucidation of bicyclo[2.2.1]heptane derivatives?

  • Methodology : Use Nuclear Magnetic Resonance (NMR) to analyze proton and carbon environments, particularly for distinguishing endo/exo stereochemistry . Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) or methyl substituents . For 3D conformation, X-ray crystallography resolves spatial arrangements, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns .
  • Key Data : The bicyclo[2.2.1]heptane core imparts rigidity, which simplifies NMR splitting patterns but complicates stereochemical assignments without advanced techniques .

Q. How can thermodynamic properties (e.g., boiling point, enthalpy) of bicyclo[2.2.1]heptane derivatives be measured experimentally?

  • Methodology : Gas Chromatography (GC) coupled with calibrated standards determines boiling points (e.g., Tboil = 432.7 K for a related compound) . Combustion calorimetry measures enthalpy of formation (ΔfH°), with corrections for phase changes .
  • Reference Values : For 3-methyl derivatives, Δcliquid = -6148.4 kJ/mol has been reported .

Q. What safety protocols are critical when handling bicyclo[2.2.1]heptane derivatives in the lab?

  • Guidelines : Review Material Safety Data Sheets (MSDS) for flammability and reactivity (e.g., bicyclo[2.2.1]hept-2-ene is classified as hazardous under EC 207-866-0) . Use inert atmospheres for volatile derivatives and avoid open flames during synthesis .

Advanced Research Questions

Q. How can computational methods optimize the design of bicyclo[2.2.1]heptane derivatives for high-energy density materials?

  • Methodology : Perform Density Functional Theory (DFT) calculations to predict heats of formation (HOF) and bond dissociation energies. Focus on nitro (-NO2) or fluorinated substituents to enhance stability while maintaining energy density .
  • Case Study : Derivatives with C-NO2 bonds show lower impact sensitivity compared to N-NO2 analogs, as predicted via computational models .

Q. What strategies resolve contradictions in reaction pathways for synthesizing bicyclo[2.2.1]heptane-methanol derivatives?

  • Approach : Use kinetic isotope effects (KIE) and deuterium labeling to trace intermediates. For example, competing pathways in Diels-Alder reactions may yield unexpected cyclohexenone byproducts (e.g., 15% 3-methylene-2-(7-anif-bicyclo[2.2.1]hept-2-enyl)cyclohexanone) .
  • Validation : Cross-validate using High-Resolution Mass Spectrometry (HRMS) and <sup>13</sup>C NMR to confirm product structures .

Q. How does stereochemistry (endo/exo) influence the bioactivity of bicyclo[2.2.1]heptane-based drug candidates?

  • Methodology : Synthesize enantiomers via asymmetric catalysis (e.g., bornanesultam chiral auxiliaries) and test binding affinity using surface plasmon resonance (SPR) or crystallography .
  • Example : The endo configuration in AMG 221 enhances target engagement due to optimal hydrogen bonding with the sulfonamide group .

Q. What advanced analytical techniques characterize environmental degradation products of bicyclo[2.2.1]heptane derivatives?

  • Methodology : Apply LC-MS/MS with electrospray ionization (ESI) to detect polar metabolites. For non-polar degradation products, use GC×GC-TOFMS for enhanced resolution .
  • Regulatory Insight : EPA’s Endocrine Disruptor Screening Program lists bicyclo[2.2.1]heptane-methanol derivatives for ecotoxicity assessment .

Methodological Challenges & Solutions

Q. How can synthetic yields be improved for complex bicyclo[2.2.1]heptane-methanol derivatives?

  • Optimization : Employ microwave-assisted synthesis to reduce reaction times and byproducts. For sterically hindered derivatives (e.g., 3,3-trimethyl analogs), use Grubbs catalysts for selective ring-closing metathesis .

Q. What hyphenated techniques are most effective for analyzing trace impurities in bicyclo[2.2.1]heptane derivatives?

  • Recommendation : GC-MS with cryogenic trapping isolates low-abundance volatiles, while HPLC-DAD-ELSD quantifies non-volatile impurities (e.g., <2% cyclohexanol byproducts) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]heptane-2-methanol, 3-methyl-
Reactant of Route 2
Bicyclo[2.2.1]heptane-2-methanol, 3-methyl-

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